(5E)-1-phenyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
(5E)-1-phenyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring fused with a pyrrole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-phenyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of a pyrrole derivative with a pyrimidine derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between 1-phenyl-1H-pyrrole-2-carbaldehyde and 2-thioxodihydropyrimidine-4,6(1H,5H)-dione .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen or nitro groups to the phenyl rings.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic applications. Their ability to interact with biological targets makes them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-1-phenyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- (5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(methylamino)-1,3-thiazol-4(5H)-one
Uniqueness: What sets (5E)-1-phenyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5E)-1-phenyl-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-19-18(14-17-12-7-13-23(17)15-8-3-1-4-9-15)20(26)24(21(27)22-19)16-10-5-2-6-11-16/h1-14H,(H,22,25,27)/b18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUARFCCFGPEPAS-NBVRZTHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366732 | |
Record name | ZINC01171137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6437-21-4 | |
Record name | ZINC01171137 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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